
Ipatasertib-NH2
Descripción general
Descripción
Está compuesto por Ipatasertib-NH2, un enlazador de diez hidrocarburos, y un ligando de cereblón, Lenalidomida, para la ligasa de ubiquitina E3 . Este compuesto se utiliza principalmente en investigación para degradar selectivamente proteínas diana aprovechando el sistema intracelular de ubiquitina-proteasoma .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La preparación de RG7440-NH2 implica la síntesis de Ipatasertib-NH2, que luego se une a un ligando de cereblón mediante un enlazador de diez hidrocarburos. Las condiciones de reacción típicamente involucran el uso de dimetilsulfóxido (DMSO) como solvente, llevando a cabo la reacción a temperatura ambiente .
Métodos de Producción Industrial: La producción industrial de RG7440-NH2 sigue rutas de síntesis similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para asegurar la consistencia y calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: RG7440-NH2 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente involucrando al grupo amino, para formar diferentes derivados
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente para reacciones de sustitución
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de RG7440-NH2, que se pueden utilizar para investigación y desarrollo adicionales .
Aplicaciones Científicas De Investigación
Cancer Treatment
Ipatasertib-NH2 has been primarily investigated for its role in treating metastatic castration-resistant prostate cancer (mCRPC), triple-negative breast cancer (TNBC), and other malignancies characterized by aberrant AKT signaling.
-
Combination with Abiraterone :
A pivotal Phase II study demonstrated that combining Ipatasertib with abiraterone significantly improved radiographic progression-free survival (rPFS) compared to placebo in patients with mCRPC, particularly those with PTEN loss. Patients receiving 400 mg of Ipatasertib showed a median rPFS of 19.2 months compared to 16.6 months for the placebo group . -
Triple-Negative Breast Cancer :
In TNBC, clinical trials have indicated that the addition of Ipatasertib to standard chemotherapy regimens enhances therapeutic outcomes. A randomized trial reported improved rPFS when Ipatasertib was combined with paclitaxel versus paclitaxel alone, showcasing its potential in overcoming treatment resistance . -
Other Cancer Types :
Ongoing studies are evaluating the efficacy of Ipatasertib across various solid tumors, including those with PIK3CA mutations and other alterations in the PI3K/AKT/mTOR pathway .
PROTAC Technology
This compound is also being explored within the context of PROTAC technology, which utilizes bifunctional molecules to target proteins for degradation via the ubiquitin-proteasome system. This innovative approach aims to enhance specificity and reduce off-target effects associated with traditional inhibitors.
- Structure of PROTAC : The PROTAC INY-03-041 incorporates this compound as one ligand connected to a CRBN ligand for E3 ubiquitin ligase, facilitating targeted degradation of AKT .
Clinical Trials Summary
A summary table below highlights key clinical trials involving Ipatasertib:
Mecanismo De Acción
RG7440-NH2 ejerce sus efectos al unirse a la proteína diana AKT y formar un complejo con el ligando de cereblón, Lenalidomida. Este complejo recluta la ligasa de ubiquitina E3, lo que lleva a la ubiquitinación y posterior degradación de la proteína diana a través de la vía del proteasoma. Este mecanismo permite la degradación selectiva de proteínas específicas, lo que lo convierte en una herramienta valiosa en la investigación y las aplicaciones terapéuticas .
Compuestos Similares:
Ipatasertib: Un inhibidor de molécula pequeña altamente selectivo de AKT.
GDC-0068: Otro nombre para Ipatasertib, utilizado en aplicaciones de investigación similares.
Lenalidomida: Un ligando de cereblón utilizado en la formación de PROTACs .
Singularidad: RG7440-NH2 es único debido a su estructura específica, que le permite formar un complejo tanto con la proteína diana AKT como con el ligando de cereblón Lenalidomida. Esta capacidad de doble unión lo hace altamente efectivo en la degradación selectiva de proteínas diana, diferenciándolo de otros compuestos similares .
Comparación Con Compuestos Similares
Ipatasertib: A highly selective small molecule inhibitor of AKT.
GDC-0068: Another name for Ipatasertib, used in similar research applications.
Lenalidomide: A cereblon ligand used in the formation of PROTACs .
Uniqueness: RG7440-NH2 is unique due to its specific structure, which allows it to form a complex with both the target protein AKT and the cereblon ligand Lenalidomide. This dual binding capability makes it highly effective in selectively degrading target proteins, setting it apart from other similar compounds .
Actividad Biológica
Ipatasertib-NH2, also known as GDC-0068-NH2 or RG7440-NH2, is a potent ligand specifically targeting the serine/threonine protein kinase AKT. It is a key component in the development of PROTAC (Proteolysis Targeting Chimeras) technology, which utilizes a bifunctional molecule to induce targeted protein degradation. This compound has garnered attention in cancer research, particularly for its potential therapeutic applications in various malignancies.
- Molecular Formula : C21H26ClN5O2
- Molecular Weight : 415.92 g/mol
- CAS Number : 1001382-14-4
Biological Activity
This compound acts primarily through inhibition of the AKT signaling pathway, which is crucial for cell survival and proliferation. By binding to AKT, it disrupts downstream signaling that promotes tumor growth.
The mechanism involves the formation of a PROTAC that links an E3 ubiquitin ligase ligand (like Lenalidomide) to the target protein (AKT). This leads to the ubiquitination and subsequent proteasomal degradation of AKT, effectively reducing its activity within cancer cells .
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits AKT activity with an IC₅₀ value that indicates significant potency in reducing AKT phosphorylation levels. The compound has been tested in various cancer cell lines, demonstrating its ability to decrease cell viability and induce apoptosis.
Case Studies and Clinical Findings
- Patient Case Study : A notable case involved a pediatric patient treated with ipatasertib at a dosage of 300 mg daily. The treatment resulted in a significant reduction in CA-125 tumor marker levels from 10,065 U/mL to 1,585 U/mL over two months, indicating a marked decrease in tumor burden. The patient tolerated the treatment well with manageable side effects such as grade 1 diarrhea and leukopenia .
- Clinical Trials : In clinical trials involving metastatic castration-resistant prostate cancer (mCRPC), ipatasertib was evaluated alongside androgen deprivation therapies. Results indicated an increase in radiological progression-free survival (PFS) and overall survival (OS) among patients with PTEN loss compared to those without, suggesting a biomarker-driven approach to therapy .
Adverse Effects
The adverse effects associated with ipatasertib treatment are consistent with those observed in other agents targeting the PI3K-AKT-mTOR pathway. Commonly reported side effects include:
- Nausea
- Vomiting
- Diarrhea
- Rash
- Hyperglycemia
These effects were generally manageable and did not significantly impact treatment adherence .
Comparative Analysis of Efficacy
The following table summarizes the outcomes from recent clinical trials comparing ipatasertib with placebo:
Parameter | Ipatasertib 200 mg | Ipatasertib 400 mg | Placebo |
---|---|---|---|
Number of Patients | 1101 | 150 | - |
Median PFS | 8.18 months | 6.37 months | - |
Overall Survival (OS) | 18.92 months | 15.64 months | - |
Grade ≥3 Adverse Events | 50.6% | 64.3% | - |
Discontinuation due to AEs | 8% | 11.9% | - |
Propiedades
IUPAC Name |
(2S)-3-amino-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-13-10-17(28)19-18(13)20(25-12-24-19)26-6-8-27(9-7-26)21(29)16(11-23)14-2-4-15(22)5-3-14/h2-5,12-13,16-17,28H,6-11,23H2,1H3/t13-,16-,17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWGZLUCQAOQDJ-KBRIMQKVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CN)C4=CC=C(C=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CN)C4=CC=C(C=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.